molecular formula C12H12N4O4 B7885959 6-(methoxymethyl)-2-(3-nitroanilino)-1H-pyrimidin-4-one

6-(methoxymethyl)-2-(3-nitroanilino)-1H-pyrimidin-4-one

Cat. No.: B7885959
M. Wt: 276.25 g/mol
InChI Key: FYTWNGKIGLYXSL-UHFFFAOYSA-N
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Description

The compound with the identifier 6-(methoxymethyl)-2-(3-nitroanilino)-1H-pyrimidin-4-one is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 6-(methoxymethyl)-2-(3-nitroanilino)-1H-pyrimidin-4-one would likely involve scaling up the laboratory synthesis to a larger scale, ensuring that the process is efficient, cost-effective, and environmentally friendly. This may include optimizing reaction conditions, using catalysts to increase reaction rates, and implementing purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(methoxymethyl)-2-(3-nitroanilino)-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(methoxymethyl)-2-(3-nitroanilino)-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

    Biology: It may be used in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could have potential therapeutic applications, such as serving as a lead compound for drug development.

    Industry: It may be used in the production of materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(methoxymethyl)-2-(3-nitroanilino)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

6-(methoxymethyl)-2-(3-nitroanilino)-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or structural motifs. The comparison can be based on factors such as:

    Chemical Structure: Comparing the molecular structure and functional groups.

    Reactivity: Comparing the types of reactions and conditions required.

Some similar compounds may include those with similar core structures or functional groups, such as other alkylated or substituted derivatives. The unique properties of this compound, such as its specific reactivity or biological activity, can be highlighted through this comparison.

Properties

IUPAC Name

6-(methoxymethyl)-2-(3-nitroanilino)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-20-7-9-6-11(17)15-12(14-9)13-8-3-2-4-10(5-8)16(18)19/h2-6H,7H2,1H3,(H2,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTWNGKIGLYXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N=C(N1)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC(=O)N=C(N1)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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